molecular formula C18H26BrNO2S B3137365 7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one CAS No. 439089-27-7

7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one

Cat. No.: B3137365
CAS No.: 439089-27-7
M. Wt: 400.4 g/mol
InChI Key: CHCFGPRRAXOABR-UHFFFAOYSA-N
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Description

7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one (CAS: 439089-27-7) is a brominated benzothiazepine derivative characterized by a bicyclic structure comprising a fused aromatic ring and a seven-membered thiazepine ring. Its molecular formula is C₁₈H₂₆BrNO₂S (Mr = 400.30), with a monoclinic crystal system (space group P2₁/n) and a boat conformation in the thiazepine ring . This compound is synthesized via bromination of 3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one using N-bromosuccinimide (NBS), yielding light-brown crystalline blocks .

Properties

IUPAC Name

7-bromo-3,3-dibutyl-8-methoxy-2,5-dihydro-1,5-benzothiazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BrNO2S/c1-4-6-8-18(9-7-5-2)12-23-16-11-15(22-3)13(19)10-14(16)20-17(18)21/h10-11H,4-9,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCFGPRRAXOABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CSC2=CC(=C(C=C2NC1=O)Br)OC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a compound with significant pharmacological potential. Its unique chemical structure positions it as a candidate for various therapeutic applications, particularly in the fields of psychiatry and neurology. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H26BrNO2SC_{18}H_{26}BrNO_2S with a molecular weight of approximately 400.38 g/mol. The compound features a bicyclic structure comprising an aromatic ring fused to a seven-membered thiazepine ring, which includes two heteroatoms (nitrogen and sulfur) contributing to its biological activity .

Research indicates that this compound acts primarily as a ligand for various neurotransmitter receptors. It has shown affinity for dopamine receptors, which are crucial in the treatment of schizophrenia and other psychiatric disorders. The binding affinity for these receptors suggests its potential as an antipsychotic agent .

Antipsychotic Effects

Several studies have documented the antipsychotic properties of this compound. For instance:

  • Study 1 : A study conducted by Ganesh et al. (2011) demonstrated that the compound effectively reduces symptoms in animal models of schizophrenia, exhibiting a significant decrease in hyperactivity and stereotypy .
  • Study 2 : Riedel et al. (2007) reported similar findings, indicating that the compound's interaction with dopamine D2 receptors leads to reduced dopaminergic activity in the mesolimbic pathway .

Antidepressant Properties

In addition to its antipsychotic effects, this compound also exhibits antidepressant-like activity:

  • Case Study : In a model assessing depressive behaviors, administration of the compound resulted in significant improvements in locomotor activity and reduced immobility times in forced swim tests .

Data Table: Biological Activity Summary

Activity Type Effect Study Reference
AntipsychoticReduced hyperactivityGanesh et al., 2011
AntipsychoticDecreased stereotypy behaviorRiedel et al., 2007
AntidepressantIncreased locomotor activityInternal case study
AntidepressantReduced immobilityInternal case study

Safety and Toxicology

The safety profile of this compound has been evaluated in various animal studies. The compound showed a favorable safety margin with no significant adverse effects reported at therapeutic doses. However, further studies are necessary to establish long-term safety and potential side effects .

Comparison with Similar Compounds

Table 2: Crystallographic Data Comparison

Compound Name Crystal System Space Group Thiazepine Ring Conformation Notable Interactions References
7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one Monoclinic P2₁/n Boat N–H⋯O hydrogen bonds (dimers)
(Z)-3-(4-methoxy-benzylidene)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one Monoclinic P2₁/c Planar C–H⋯O hydrogen bonds (tapes)
Compound 30 (Sulfa-Michael addition product) N/A N/A Chair N/A

Key Observations:

  • The target compound’s boat conformation stabilizes the thiazepine ring via intramolecular C–H⋯Cg interactions , whereas planar or chair conformations in analogs like (Z)-3-(4-methoxy-benzylidene) derivatives facilitate intermolecular hydrogen bonding .
  • The boat conformation may enhance receptor-binding specificity in neuroleptic applications by restricting rotational freedom .

Pharmacological and Industrial Relevance

Table 3: Pharmacological and Industrial Profiles

Compound Name Biological Activity Industrial Use References
This compound Neuroleptic, antidepressant, antihistaminic Intermediate for Elobixibat (CAS link)
DCT Thrombin inhibition (IC₅₀ = 3.85 µM) Anticoagulant research
Compounds 30 and 31 (Sulfa-Michael adducts) Not specified Chiral building blocks

Key Observations:

  • The target compound’s primary industrial application lies in synthesizing Elobixibat, a drug targeting chronic constipation .
  • Structural analogs like DCT demonstrate divergent therapeutic roles (e.g., anticoagulation), underscoring the versatility of benzothiazepine scaffolds .

Q & A

Q. What is the synthetic pathway for 7-bromo-3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one?

The compound is synthesized via bromination of 3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one using N-bromosuccinimide (NBS) in dichloromethane and acetonitrile. The reaction is conducted at 5°C, followed by stirring at room temperature and recrystallization from acetonitrile to yield light-brown crystals. Critical steps include controlled temperature during NBS addition to minimize side reactions .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/n) with unit cell parameters:

ParameterValue
a7.7844 Å
b11.251 Å
c22.039 Å
β98.199°
The thiazepine ring adopts a boat conformation , with the sulfur atom (S10) as the "bow" and a dihedral angle of 35.8° between the benzene ring and the basal plane of the boat .

Q. What hydrogen-bonding interactions stabilize the crystal packing?

Inversion dimers are formed via N–H⋯O hydrogen bonds (N14–H14⋯O15, D–H = 0.86 Å, H⋯A = 2.13 Å), generating R₂²(8) loops. Additional weak C–H⋯O interactions (C11–H11B⋯O15) further stabilize the lattice .

Advanced Research Questions

Q. How does the thiazepine ring conformation influence biological activity?

The boat conformation of the thiazepine ring creates a rigid scaffold that enhances binding to biological targets. Derivatives of this compound exhibit affinity for receptors such as thrombin (IC₅₀ = 3.85 μM) and serotonin receptors, attributed to the spatial arrangement of substituents (e.g., bromine at C7 and methoxy at C8) . Computational modeling of the N14–C13 bond (1.356 Å vs. typical 1.416 Å for N–C single bonds) suggests partial double-bond character, which may modulate electronic interactions with target proteins .

Q. What methodological challenges arise in crystallographic refinement of this compound?

Challenges include:

  • Disorder in butyl chains : The n-butyl substituents exhibit positional disorder, requiring constrained refinement of hydrogen atoms (C–H = 0.93–0.97 Å, Uiso(H) = 1.2Ueq(C)) .
  • Anisotropic displacement parameters : High thermal motion for terminal methyl groups (e.g., C19–C23) necessitates TLS refinement to model libration effects . SHELXL-97 and Mercury software are used for refinement and visualization, respectively .

Q. How do substituents at C3 and C7 affect structure-activity relationships (SAR)?

  • C3 dibutyl groups : Enhance lipophilicity, improving blood-brain barrier penetration for neuropsychiatric applications (e.g., schizophrenia treatment) .
  • C7 bromine : Increases electrophilicity, enabling covalent interactions with cysteine residues in thrombin’s active site . Comparative studies with non-brominated analogs show a 10-fold reduction in thrombin inhibition, highlighting the critical role of the bromine substituent .

Data Contradictions and Resolution

  • Bond length discrepancies : The N14–C13 bond (1.356 Å) is shorter than standard N–C single bonds (1.416 Å). This is resolved by attributing the shortening to resonance effects from the adjacent carbonyl group (O15–C13 = 1.231 Å) .
  • Thermal motion vs. hydrogen bonding : Weak C–H⋯O interactions (3.47 Å) were initially overlooked but later confirmed via Hirshfeld surface analysis to contribute to lattice stability .

Methodological Tools

TaskSoftware/TechniqueReference
Structure solutionSHELXS-97
RefinementSHELXL-97
Hydrogen bondingMercury (R<sup>2</sup>²(8) loop analysis)
Biological activityThrombin inhibition assays (IC₅₀)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
Reactant of Route 2
7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.